molecular formula C9H20ClNO B2810342 4-(Tert-butyl)piperidin-4-ol hydrochloride CAS No. 22093-42-1

4-(Tert-butyl)piperidin-4-ol hydrochloride

Cat. No.: B2810342
CAS No.: 22093-42-1
M. Wt: 193.72
InChI Key: CZXFVYAJWRAXBP-UHFFFAOYSA-N
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Description

4-(Tert-butyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)piperidin-4-ol hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions.

    Introduction of Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. These methods typically use automated systems for precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve the use of alkyl or aryl halides under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

4-(Tert-butyl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-hydroxypiperidine: Similar in structure but contains a Boc (tert-butoxycarbonyl) protecting group.

    1-Boc-4-piperidone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

4-(Tert-butyl)piperidin-4-ol hydrochloride is unique due to its combination of a tert-butyl group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

4-tert-butylpiperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXFVYAJWRAXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNCC1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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